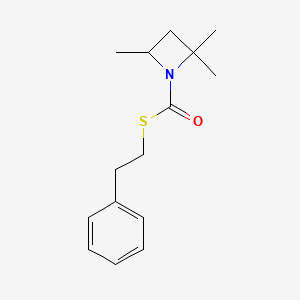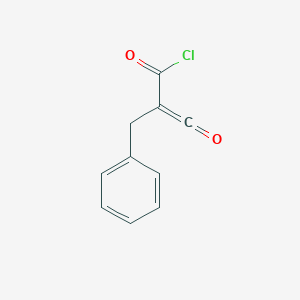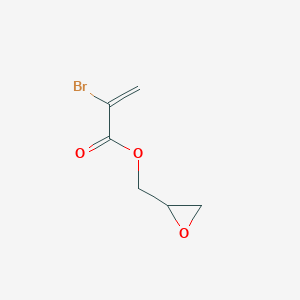
6-Methylidenecyclohexa-2,4-diene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylidenecyclohexa-2,4-diene-1-thione is an organic compound characterized by a unique structure that includes a cyclohexadiene ring with a thione group and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidenecyclohexa-2,4-diene-1-thione typically involves the reaction of cyclohexa-2,4-dienone derivatives with sulfur-containing reagents. One common method includes the photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines . This reaction is carried out under visible light irradiation, leading to the formation of the desired thione compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, light intensity, and reagent concentrations to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylidenecyclohexa-2,4-diene-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylene and thione groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-Methylidenecyclohexa-2,4-diene-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methylidenecyclohexa-2,4-diene-1-thione involves its interaction with molecular targets through its reactive thione group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione
- 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene
Uniqueness
6-Methylidenecyclohexa-2,4-diene-1-thione is unique due to its specific combination of a cyclohexadiene ring with a thione and methylene group
Eigenschaften
CAS-Nummer |
59130-11-9 |
|---|---|
Molekularformel |
C7H6S |
Molekulargewicht |
122.19 g/mol |
IUPAC-Name |
6-methylidenecyclohexa-2,4-diene-1-thione |
InChI |
InChI=1S/C7H6S/c1-6-4-2-3-5-7(6)8/h2-5H,1H2 |
InChI-Schlüssel |
VUPRWPVAEXQBSK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=CC=CC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



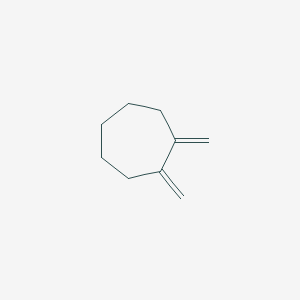
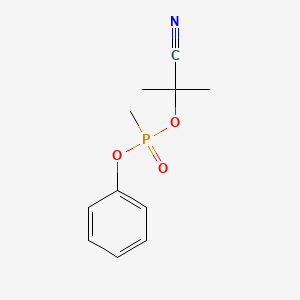

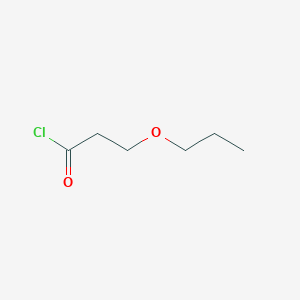
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)
![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)
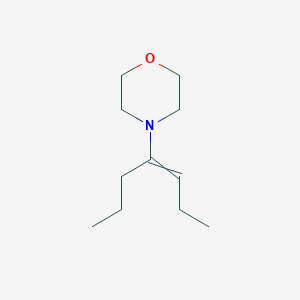


![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
